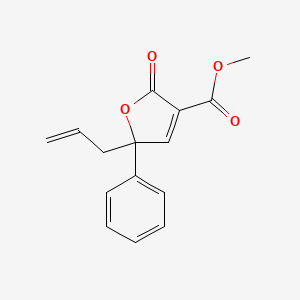
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylicacid,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester is a complex organic compound with a unique structure. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a furan ring, a phenyl group, and a propenyl group, making it a versatile molecule in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester typically involves multiple steps. One common method includes the reaction of a furan derivative with a phenyl-substituted propenyl group under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the coupling of the reactants. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and propenyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions include various substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dihydro-2-oxo-5-phenyl-3-furancarboxylic acid
- 2,5-Dihydro-2-oxo-5-(2-propenyl)-3-furancarboxylic acid
- 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, ethyl ester
Uniqueness
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H14O4 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
methyl 2-oxo-5-phenyl-5-prop-2-enylfuran-3-carboxylate |
InChI |
InChI=1S/C15H14O4/c1-3-9-15(11-7-5-4-6-8-11)10-12(13(16)18-2)14(17)19-15/h3-8,10H,1,9H2,2H3 |
Clave InChI |
KWPPMNQEXNBLIR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(OC1=O)(CC=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




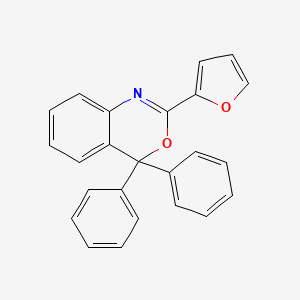
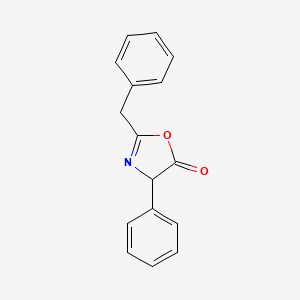
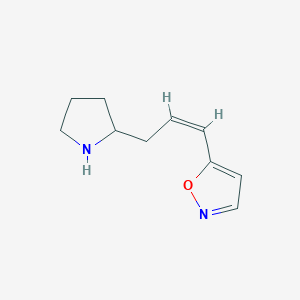
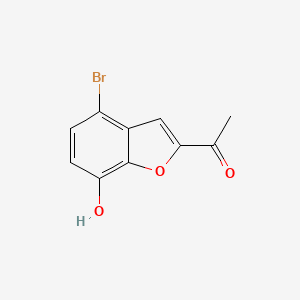


![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
